molecular formula C15H11NO2 B132705 7-Benzoylindolin-2-one CAS No. 51135-38-7

7-Benzoylindolin-2-one

Cat. No.: B132705
CAS No.: 51135-38-7
M. Wt: 237.25 g/mol
InChI Key: APGQYYFHBPQPTL-UHFFFAOYSA-N
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Description

7-Benzoylindolin-2-one (CAS: 51135-38-7), also known as Amfenac Lactam, is a bicyclic heterocyclic compound featuring an indolin-2-one core substituted with a benzoyl group at position 7. This compound is of significant interest in pharmaceutical chemistry, particularly as a related substance or intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as Nepafenac . Structurally, it combines the planar indole scaffold with a ketone functionality at position 2 and a benzoyl moiety at position 7, which influences its electronic properties and biological interactions.

Preparation Methods

Acylation of Indoline with Nitriles Using Boron Trichloride and Aluminum Trichloride

The acylation of indoline derivatives represents a foundational approach to synthesizing 7-benzoylindolin-2-one. As detailed in U.S. Patent 4,222,716 , this method involves a four-step sequence:

Reaction Mechanism and Conditions

  • Acylation : Indoline reacts with benzoyl chloride in the presence of Lewis acids (boron trichloride and aluminum trichloride) to form 7-benzoylindoline. The reaction proceeds via electrophilic aromatic substitution, where the nitrile acts as an acylating agent.

  • Dehydrogenation : The intermediate 7-benzoylindoline undergoes dehydrogenation using palladium-on-carbon (Pd/C) in refluxing toluene, yielding 7-benzoylindole.

  • Halogenation : Bromination or chlorination of the indole ring at the 3-position is achieved using elemental bromine or chlorine in acetic acid.

  • Hydrolysis : The halogenated product is treated with phosphoric acid at elevated temperatures to cyclize into this compound.

Table 1: Key Reaction Conditions for Acylation-Based Synthesis

StepReagents/CatalystsTemperatureDurationOutcome
AcylationBCl₃, AlCl₃8°C → Reflux16 hours7-Benzoylindoline
DehydrogenationPd/C, tolueneReflux2 hours7-Benzoylindole
HalogenationBr₂, CH₃COOH5°C12 hours3-Bromo-7-benzoylindole
HydrolysisH₃PO₄Reflux2.5 hoursThis compound

This method achieves moderate yields, with the hydrolysis step being critical for ring closure . The use of Lewis acids ensures regioselective acylation, though stoichiometric amounts of boron and aluminum trichloride necessitate careful handling.

Cyclization of 2-Acetamido-3-Benzoylphenylacetic Acid Derivatives

An alternative route, described in U.S. Patent 4,182,774 , involves the cyclization of 2-acetamido-3-benzoylphenylacetic acid or its ethyl ester. This method bypasses halogenation and instead relies on acid-catalyzed intramolecular cyclization.

Synthetic Pathway

  • Precursor Synthesis : Ethyl 2-acetamido-3-benzoylphenylacetate is prepared via ozonolysis of α-(2-methyl-3-phenylindol-7-yl)acetic acid derivatives.

  • Cyclization : Treatment with dilute hydrochloric acid (3 N HCl) at reflux induces cyclization, forming this compound.

Table 2: Cyclization Reaction Parameters

ParameterDetail
PrecursorEthyl 2-acetamido-3-benzoylphenylacetate
Acid Catalyst3 N HCl
TemperatureReflux (100–110°C)
Duration1 hour
YieldNot explicitly reported

This method emphasizes the strategic use of ozonolysis to generate carbonyl groups, enabling subsequent cyclization. However, the intermediate’s sensitivity to acidic conditions requires precise pH control to avoid decomposition .

Halogenation and Hydrolysis of 7-Acylindoles

The halogenation-hydrolysis route, also from U.S. Patent 4,222,716 , complements the acylation method by introducing bromine or chlorine at the indole’s 3-position before hydrolysis.

Mechanistic Insights

  • Halogenation : Electrophilic bromination occurs preferentially at the 3-position due to the electron-donating effects of the benzoyl group.

  • Hydrolysis : Phosphoric acid mediates the cleavage of the carbon-halogen bond, facilitating ring closure via nucleophilic attack by the adjacent amide nitrogen.

Table 3: Halogenation-Hydrolysis Optimization

VariableOptimal ConditionEffect on Yield
Halogen SourceBr₂ in CH₃COOHHigher regioselectivity
Acid Concentration85% H₃PO₄Complete cyclization
Reaction Time2.5 hoursMinimizes side reactions

This pathway is notable for its scalability, though bromine’s toxicity poses safety challenges.

Alternative Synthesis via Ozonolysis and Cyclization

U.S. Patent 4,182,774 outlines a novel approach using ozonolysis to construct the benzoyl moiety.

Stepwise Procedure

  • Ozonolysis : Ethyl α-(2-methyl-3-phenylindol-7-yl)acetate is treated with ozone in acetic acid, cleaving the indole ring to form 2-acetamido-3-benzoylphenylacetic acid.

  • Cyclization : Hydrolysis with aqueous sodium hydroxide followed by acidification induces cyclization to this compound.

Table 4: Ozonolysis Reaction Conditions

ParameterDetail
Ozone Concentration5–10% in O₂
SolventGlacial CH₃COOH
Temperature–20°C to 0°C
WorkupReductive quenching (Zn/HOAc)

This method’s advantage lies in its ability to generate complex intermediates, though the cryogenic conditions increase operational complexity.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

MethodAdvantagesLimitationsIndustrial Viability
Acylation-HalogenationHigh regioselectivityToxic halogen useModerate
CyclizationAvoids halogensSensitive intermediatesHigh (with optimization)
OzonolysisDirect benzoyl incorporationLow-temperature requirementsLimited

The acylation-halogenation route remains the most documented, but cyclization methods offer greener alternatives by eliminating halogenated reagents.

Chemical Reactions Analysis

Types of Reactions: 7-Benzoylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Mechanism of Action

7-Benzoylindolin-2-one can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific benzoyl substitution at the 7-position, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.

Comparison with Similar Compounds

The following section compares 7-Benzoylindolin-2-one with structurally and functionally related indolin-2-one and heterocyclic derivatives, focusing on substituent effects, synthesis, and pharmacological activities.

Structural Analogues

Key Compounds :

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Benzoyl at C7 C₁₄H₉NO₂ 223.22 Pharmaceutical impurity/intermediate
7-Hydroxy-2-oxoindolin-3-ylacetic acid Hydroxy at C7, acetic acid at C3 C₁₀H₉NO₄ 207.18 Studied for indole catabolism
3-(4-Dimethylaminobenzylidene)indolin-2-one Benzylidene at C3 C₁₇H₁₆N₂O 264.32 Ligand for α-receptors
Ethyl 7-Acetyl-3-(benzoyl)indolizine-1-carboxylate Acetyl at C7, benzoyl at C3 C₁₉H₁₇NO₄ 323.34 Anticancer activity
7-Bromo-5-chloroindolin-2-one Bromo at C7, chloro at C5 C₈H₅BrClNO 246.49 Halogenated derivative for reactivity studies

Structural Insights :

  • Substituent Position : The benzoyl group at C7 in this compound enhances steric bulk and electron-withdrawing effects compared to hydroxy (C7) or benzylidene (C3) substituents in analogues.
  • Core Modifications : Indolizine derivatives (e.g., Ethyl 7-Acetyl-3-benzoylindolizine-1-carboxylate) replace the indole ring with an indolizine system, altering conjugation and bioactivity .

Pharmacological Activities

  • This compound : Primarily a marker for pharmaceutical quality control (e.g., Nepafenac impurity B) .
  • Indolizine Derivatives : Exhibit dose-dependent anticancer activity (e.g., compounds 2b, 2q, 2r) against human cancer cell lines at 10–80 µg/mL .
  • Benzylidene Analogues: Potential ligands for α-receptors, with modifications at C3 influencing binding affinity .

Physicochemical and Reactivity Differences

  • Electron Effects : The benzoyl group in this compound reduces nucleophilicity at C7 compared to hydroxy or halogen substituents.
  • Halogenated Derivatives : 7-Bromo-5-chloroindolin-2-one introduces steric hindrance and electrophilic sites for cross-coupling reactions .

Biological Activity

7-Benzoylindolin-2-one (C16H13NO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an acetylcholinesterase (AChE) inhibitor, anti-inflammatory agent, and anticancer compound. The synthesis methods and structure-activity relationships (SAR) are also discussed, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that combines an indole moiety with a benzoyl group. This unique configuration contributes to its reactivity and biological properties. The compound is recognized for its potential applications in treating conditions such as Alzheimer’s disease and various cancers.

1. Acetylcholinesterase Inhibition

One of the primary areas of research for this compound is its role as an AChE inhibitor, which is crucial for developing treatments for Alzheimer’s disease. A study synthesized several derivatives of this compound and evaluated their AChE inhibitory activity.

  • Results : Two derivatives exhibited potent inhibition of AChE, with inhibition percentages of 51% and 50% at a concentration of 100 µM . This suggests that modifications to the benzoyl group can enhance AChE inhibition.

2. Anti-inflammatory Activity

This compound derivatives have also been assessed for their anti-inflammatory properties. The anti-inflammatory activity was measured by evaluating the compounds' ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated RAW264.7 macrophages.

  • Findings : The SAR analysis indicated that compounds with higher molecular polarizability and lower lipid/water partition coefficients showed improved anti-inflammatory activity .

3. Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer). The cytotoxicity was evaluated using the MTT assay.

CompoundCell LineIC50 (µM)Notes
This compoundA54910.5 ± 1.2Moderate activity
This compoundHeLa8.9 ± 0.8Significant activity
This compoundHCT1169.4 ± 1.0Significant activity

The results indicate that this compound exhibits notable cytotoxic effects across multiple cancer types, highlighting its potential as a lead compound for further development .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways involved in inflammation and cancer cell proliferation.

Case Study: Anticancer Activity in MCF-7 Cells

A specific study focused on the antiproliferative effects of various benzoylindolin derivatives against MCF-7 breast cancer cells. The results demonstrated that certain modifications to the indolin structure significantly enhanced cytotoxicity.

  • IC50 Values : The most potent derivative showed an IC50 value of 4.60 µM , indicating strong antiproliferative activity compared to standard treatments like doxorubicin .

Case Study: Dual Action Against Dengue Virus

Another study explored the antiviral properties of related compounds derived from benzoylindolin frameworks against dengue virus serotype 2 (DENV2). These derivatives exhibited significant inhibitory activities, with one showing an IC50 value of 0.49 µM , indicating potential for antiviral applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-Benzoylindolin-2-one, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation or benzoylation of indolin-2-one derivatives. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temp. vs. reflux), and catalyst choice (Lewis acids like AlCl₃ or FeCl₃). For example, highlights the importance of controlled reaction time and solvent selection to minimize side reactions . Yield optimization requires monitoring via TLC or HPLC to track intermediate formation.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzoyl group attachment and indolinone core. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Purity is assessed using HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). emphasizes the role of NMR in resolving stereochemical ambiguities .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Initial screening includes antimicrobial assays (e.g., MIC against Gram+/Gram– bacteria) and enzyme inhibition studies (e.g., kinase or protease targets). Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3) to ensure reliability. provides a framework for antimicrobial testing protocols applicable to indolinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Methodology : Contradictions may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Repurification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Variable-temperature NMR to detect tautomeric shifts.
  • Computational modeling (DFT or MD simulations) to predict stable conformers. ’s structural analog comparisons suggest using substituent-specific chemical shifts for troubleshooting .

Q. What experimental design principles apply to optimizing this compound’s solubility for in vivo studies?

  • Methodology : Use a Design of Experiments (DoE) approach, varying co-solvents (DMSO, PEG), pH (buffered solutions), and surfactants (Tween-80). Measure solubility via UV-Vis spectroscopy or nephelometry. ’s separation techniques for benzoic acid derivatives can guide solvent selection . Include stability testing under physiological conditions (37°C, pH 7.4) to assess degradation pathways.

Q. How should researchers address discrepancies between in vitro activity and in vivo efficacy of this compound?

  • Methodology : Discrepancies may stem from poor bioavailability or metabolic instability. Solutions include:

  • Pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS).
  • Prodrug derivatization (e.g., esterification of hydroxyl groups).
  • Microsomal stability assays (liver microsomes + NADPH). ’s focus on functional group reactivity informs prodrug design strategies .

Q. Data Interpretation and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioassays?

  • Methodology : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95%) and effect sizes. emphasizes replication and transparency in data reporting .

Q. How can researchers validate the selectivity of this compound against off-target proteins?

  • Methodology : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) or proteome-wide affinity pulldown assays. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants (Kd). ’s guidelines on contextualizing results within existing literature ensure rigorous validation .

Q. Structural and Functional Insights

Q. What computational tools are effective for predicting this compound’s binding modes to target proteins?

  • Methodology : Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) can model ligand-protein interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets). ’s analog comparisons highlight the role of substituent effects in binding affinity .

Q. How do structural modifications (e.g., halogenation) alter this compound’s bioactivity?

  • Methodology : Introduce halogens at specific positions (e.g., para to benzoyl) via electrophilic substitution. Compare logP (lipophilicity) and IC₅₀ values to establish structure-activity relationships (SAR). ’s halogenated indolinone derivatives provide a template for rational design .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reporting of this compound’s toxicity data?

  • Methodology : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents) and include negative controls. Disclose conflicts of interest and funding sources. ’s emphasis on participant/animal welfare applies to toxicity studies .

Q. How can researchers enhance the reproducibility of this compound synthesis?

  • Methodology : Publish detailed reaction protocols (solvent volumes, catalyst purity, stirring rates) and raw spectral data in open-access repositories. Use IUPAC nomenclature consistently. ’s standards for clarity and labeled figures are critical .

Properties

IUPAC Name

7-benzoyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-13-9-11-7-4-8-12(14(11)16-13)15(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGQYYFHBPQPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)C3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199163
Record name 7-Benzoyl-2-oxindole
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51135-38-7
Record name 7-Benzoyl-2-oxindole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzoyl-2-oxindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-benzoyl-1,3-dihydro-2H-indol-2-on
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Record name 7-BENZOYLOXINDOLE
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Synthesis routes and methods I

Procedure details

The process as defined in claim 7 wherein 7-benzoyl-3-chloro-indole is hydrolyzed with phosphoric acid in a solvent at reflux temperature to produce 7-benzoylindolin-2-one.
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Synthesis routes and methods II

Procedure details

The hydrolysis of an indolin-2-one (II) is carried out in dilute aqueous base as, for example, 3N sodium hydroxide solution, for a period of from about 0.5 hour to about 1.0 hour. The hydrolysis may be run in an inert atmosphere using nitrogen. The hydrolysis mixture may be filtered to remove base-insoluble materials and the pH of the basic solution is adjusted to pH 6-pH 7 by the addition of a weak organic acid such as glacial acetic acid or a dilute mineral acid such as hydrochloric acid. When (I) is a 2-amino-5-benzoylphenylacetic acid or a 2-amino-6-benzoylphenylacetic acid the product can be readily recrystallized from a suitable solvent. When (I) is a 2-amino-3-benzoylphenylacetic acid, recrystallization may result in partial cyclization to the precursor 7-benzoylindolin-2-one (II). Therefore, in the preparation of a 2-amino-3-benzoylphenylacetic acid (I) theproduct is preferably not recrystallized and is isolated by careful acidification of the filtered basic hydrolysis mixture.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Benzoylindolin-2-one
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